molecular formula C24H21N3O3S2 B2994682 4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361160-03-4

4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2994682
CAS No.: 361160-03-4
M. Wt: 463.57
InChI Key: HONACIJIGBNMLL-UHFFFAOYSA-N
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Description

4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a sulfonamide-based benzamide derivative featuring a thiazole ring substituted with a 4-methylphenyl group at position 4 and a methyl(phenyl)sulfamoyl moiety at the benzamide core (). Its molecular formula is C₂₄H₂₂N₄O₃S₂, with an average mass of 478.58 g/mol (). The structure combines hydrophobic (methylphenyl, phenyl) and polar (sulfamoyl, benzamide) regions, suggesting balanced solubility and membrane permeability.

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-17-8-10-18(11-9-17)22-16-31-24(25-22)26-23(28)19-12-14-21(15-13-19)32(29,30)27(2)20-6-4-3-5-7-20/h3-16H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONACIJIGBNMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C26H23N2O3S2C_{26}H_{23}N_{2}O_{3}S_{2} with a molecular weight of 494.6 g/mol. The structure features a sulfonamide group linked to a thiazole moiety, which is known for its biological relevance.

PropertyValue
Molecular FormulaC26H23N2O3S2
Molecular Weight494.6 g/mol
CAS Number1105197-46-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiazole derivatives and sulfonamide intermediates. The reaction conditions often include the use of coupling agents and solvents conducive to amide formation.

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, a study on related thiazole derivatives demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 1 µg/mL using the cup plate method . This suggests that the target compound may also possess similar antibacterial properties.

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. A study focused on benzamide derivatives revealed that certain compounds inhibited cell proliferation in various cancer cell lines, suggesting that modifications in the thiazole or benzamide structure could enhance anticancer efficacy .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity. The results highlighted that compounds with a similar structural framework to this compound exhibited promising antibacterial activity against common pathogens .
  • Anticancer Screening : Another investigation into benzamide derivatives showed that specific modifications led to increased inhibition of cancer cell lines. The presence of the thiazole ring was crucial for enhancing biological activity against cancer cells .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Biological Activity Reference
4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Thiazole-Benzamide Methyl(phenyl)sulfamoyl, 4-methylphenyl 478.58 N/A (Theoretical)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Thiazole-Benzamide Bis(2-methoxyethyl)sulfamoyl 489.605 N/A (Improved solubility predicted)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Thiazole-Benzamide Phenoxybenzamide ~430 (Estimated) 129.23% growth modulation efficacy
LMM5 Oxadiazole-Benzamide Benzyl(methyl)sulfamoyl, 4-methoxyphenyl ~520 (Estimated) Antifungal (C. albicans)
4-[diethylsulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Thiazole-Benzamide Diethylsulfamoyl, 4-nitrophenyl ~496 (Estimated) N/A (Electron-withdrawing effects)

Research Findings and Mechanistic Insights

  • Sulfamoyl vs. Benzamide Derivatives: Sulfamoyl groups (e.g., ) enhance binding to enzymes with sulfonamide-sensitive active sites, such as carbonic anhydrases or thioredoxin reductases . Phenoxybenzamide derivatives () may instead target kinase domains due to planar aromatic stacking.
  • Thiazole vs. Oxadiazole Cores : Thiazole rings () offer metabolic stability, while oxadiazoles () improve conformational rigidity, critical for antifungal activity .
  • Substituent Effects : Nitro groups () and trifluoromethyl moieties () modulate electron density, affecting solubility and target affinity. Methoxyethyl chains () reduce logP values, favoring pharmacokinetics.

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